4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O2S/c23-16-10-11-17(18(24)12-16)21-26-27-22(30-21)25-20(29)15-8-6-14(7-9-15)19(28)13-4-2-1-3-5-13/h1-12H,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDRPZZBSRXXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzoyl hydrazine under specific conditions The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of thiadiazole derivatives is their anticonvulsant activity. Studies have demonstrated that various thiadiazole compounds exhibit significant protection against seizures in rodent models. For instance, derivatives containing chlorophenyl groups showed potent anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The mechanisms of action are believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
Table 1: Anticonvulsant Activity of Thiadiazole Derivatives
| Compound Name | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| Compound A | 100 | 66.67 | 80 |
| Compound B | 30 | 85.44 | 75 |
| Compound C | 20 | 83 | 75 |
Antimicrobial Properties
Thiadiazoles have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. The compound's structure allows for interactions with key enzymes in microbial physiology, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant efficacy of several thiadiazole derivatives, 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide was found to exhibit significant protective effects at a dosage of 30 mg/kg in both MES and PTZ models. The study highlighted its potential as a lead compound for developing new anticonvulsant medications .
Case Study 2: Antimicrobial Screening
A high-throughput screening of thiadiazole derivatives against Mycobacterium tuberculosis revealed that compounds with similar structures to This compound demonstrated promising inhibitory activity. The selectivity index calculated indicated a favorable therapeutic window, suggesting potential for further development as an antitubercular agent .
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Bromo-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide (C₁₅H₈BrCl₂N₃OS)
- Key Differences : Replaces the benzoyl group with a 2-bromobenzoyl moiety.
- Impact: The bromine atom increases molecular weight (436.7 g/mol vs. This compound is used as a screening agent but lacks explicit activity data .
N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (C₁₆H₁₁Cl₂N₃OS)
- Key Differences : Substitutes benzoyl with 3-methylbenzoyl .
- Impact: The methyl group increases hydrophobicity, possibly improving membrane permeability. No direct activity data are available, but structural analogs suggest enhanced stability .
(Z)-1-(2,4-Dichlorophenyl)-N-[5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl]Methanimine (SA03)
- Key Differences : Replaces benzamide with a furan-2-yl group and introduces a methanimine linkage.
- Impact : The electron-donating furan ring facilitates hydrogen bonding with alpha-amylase, leading to antidiabetic activity (IC₅₀: 12.3 µM). This contrasts with the insecticidal focus of the target compound .
Crystallographic Insights
- Target Compound : Planar geometry with dimerization via N–H⋯O bonds .
- 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide: Non-coplanar thiadiazole and benzene rings (dihedral angle: 48.2°), reducing conjugation .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₄Cl₂N₄O₂S | 493.3 | 4.1 | 6 |
| 2-Bromo Analog | C₁₅H₈BrCl₂N₃OS | 436.7 | 3.8 | 5 |
| SA03 | C₁₂H₇Cl₂N₃S | 304.2 | 2.9 | 3 |
*Predicted using ChemDraw.
Biological Activity
The compound 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzamide core with a thiadiazole ring substituted by a dichlorophenyl group.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum . The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to its antibacterial effects.
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating inhibitory effects comparable to established chemotherapeutic agents like cisplatin. For example, one study found that related compounds exhibited IC50 values in the low micromolar range against breast cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in several studies. The compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results indicated significant protection against seizures at specific dosages (e.g., 100 mg/kg), suggesting a dual mechanism involving GABAergic modulation and voltage-gated ion channel inhibition .
Case Studies
- Antimicrobial Evaluation : A study synthesized several thiadiazole derivatives and assessed their antimicrobial activity against Xanthomonas oryzae. One derivative showed a 56% inhibition rate at 100 μg/mL .
- Anticancer Assessment : In vitro studies on breast cancer cell lines revealed that a related thiadiazole derivative had an IC50 value of 3.3 μM, indicating potent anticancer activity .
- Anticonvulsant Testing : In vivo tests demonstrated that the compound provided up to 80% protection in PTZ models at 100 mg/kg dosage .
Data Summary
| Activity Type | Model Used | Dosage | Effectiveness |
|---|---|---|---|
| Antimicrobial | Xanthomonas | 100 μg/mL | 56% inhibition |
| Anticancer | Breast cancer cells | IC50: 3.3 μM | Significant cytotoxicity |
| Anticonvulsant | MES/PTZ | 100 mg/kg | Up to 80% protection |
Q & A
Q. What are the standard synthetic routes for preparing 4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?
The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted thiosemicarbazides with acyl chlorides or carboxylic acids in the presence of POCl₃ or glacial acetic acid as catalysts. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting N-phenylthiosemicarbazide with 4-phenyl butyric acid in POCl₃ under reflux (90°C, 3 hours), followed by precipitation via pH adjustment (ammonia solution to pH 8–9) and recrystallization from DMSO/water . Alternative methods use pyridine as a solvent for coupling 5-chlorothiazol-2-amine with benzoyl chlorides .
Q. How is the structural identity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilize the crystal lattice and validate the amide-thiadiazole conjugation . Spectroscopic techniques like ¹H/¹³C NMR and IR are used to confirm functional groups (e.g., benzoyl C=O at ~1680 cm⁻¹). TLC monitors reaction progress, and melting points are cross-checked with literature .
Q. What analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Elemental analysis (C, H, N, S) validates empirical formulas. Recrystallization from solvents like methanol or DMSO/water mixtures improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves varying molar ratios (e.g., 1:1 to 1:3 for acyl chloride:amine), solvents (pyridine vs. DMF), and catalysts (POCl₃ vs. glacial acetic acid). For instance, increasing POCl₃ from 1 to 3 mol equivalents enhances cyclization efficiency in thiadiazole formation . Microwave-assisted synthesis may reduce reaction time from hours to minutes .
Q. What computational methods predict the compound’s bioactivity and binding modes?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (AutoDock Vina) models interactions with enzyme targets like PFOR (pyruvate:ferredoxin oxidoreductase), where the amide anion inhibits catalytic activity . Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability in binding pockets .
Q. How do structural modifications alter pharmacological properties?
Introducing electron-withdrawing groups (e.g., -CF₃, -Cl) enhances metabolic stability and lipophilicity, as seen in analogues targeting bacterial enzymes . Substituting the benzoyl group with heterocycles (e.g., pyridyl) modulates hydrogen-bonding interactions and solubility .
Q. What strategies resolve contradictions in reported bioactivity data?
Comparative dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., pH, temperature) clarify potency variations. Meta-analyses of enzyme inhibition data (e.g., PFOR vs. acps-pptase) identify target specificity . Replicating synthesis protocols ensures structural consistency across studies .
Methodological Challenges and Solutions
Q. How are intermolecular interactions in the crystal lattice characterized?
SC-XRD reveals hydrogen-bonding networks (e.g., N1–H1⋯N2 dimers) and π-π stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H⋯F in C4–H4⋯F2 bonds) . Non-classical interactions (C–H⋯O) are visualized using Mercury software .
Q. What in vitro assays evaluate antibacterial mechanisms?
Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) are performed via broth microdilution. Time-kill kinetics assess bactericidal vs. bacteriostatic effects. Enzyme inhibition assays (e.g., PFOR activity via NADH oxidation) confirm target engagement .
Q. How are structure-activity relationships (SARs) systematically explored?
Parallel synthesis generates analogues with varied substituents (e.g., -Cl, -OCH₃, -CF₃). Multivariate analysis (PCA or PLS regression) correlates descriptors (logP, polar surface area) with bioactivity. 3D-QSAR (CoMFA/CoMSIA) maps electrostatic and steric requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
